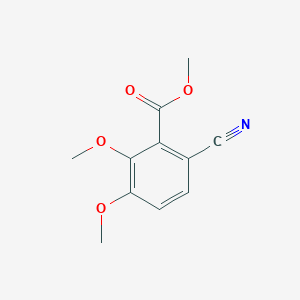

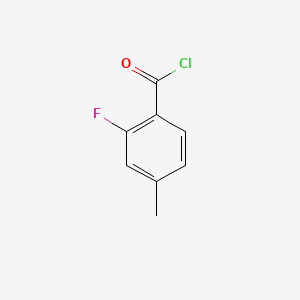

![molecular formula C12H11ClN2O3 B1353200 [1-(2-Chloro-phenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]-acetic acid CAS No. 1015844-43-5](/img/structure/B1353200.png)

[1-(2-Chloro-phenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]-acetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

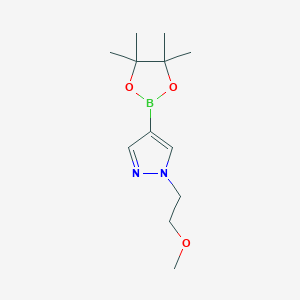

“[1-(2-Chloro-phenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]-acetic acid” is a complex organic compound. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound, attached to a phenyl group and an acetic acid group . The phenyl group is substituted with a chlorine atom . The pyrazole ring is substituted with a hydroxy group and a methyl group .

Molecular Structure Analysis

The molecular structure of this compound can be deduced from its name. It contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms. One of the carbon atoms in the pyrazole ring is attached to a hydroxy group and a methyl group. The other carbon atom in the pyrazole ring is attached to a phenyl ring, which is a six-membered aromatic ring with alternating double and single bonds .Chemical Reactions Analysis

The chemical reactions involving this compound could be complex due to the presence of various functional groups. The pyrazole ring, being an aromatic ring, can undergo electrophilic aromatic substitution reactions . The hydroxy group can participate in reactions such as esterification or dehydration .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. The presence of the polar hydroxy group and the aromatic rings could influence its solubility, boiling point, and melting point .Applications De Recherche Scientifique

Synthesis Processes

- The synthesis of pyrazoline derivatives, including those similar to the chemical , has been a topic of interest. For example, Bade and Vedula (2015) discussed a novel synthesis method involving a one-pot, four-component reaction, showcasing the ease of handling and good yields of such processes (Bade & Vedula, 2015).

Pharmacological Studies

- Girisha et al. (2010) synthesized a series of pyrazolines and examined their analgesic and anti-inflammatory activity, providing insights into potential pharmacological applications (Girisha et al., 2010).

Molecular Structure Analysis

- Kaushik et al. (2011) focused on the structural establishment of a novel acrylic acid derivative, providing a basis for understanding the molecular characteristics of such compounds (Kaushik et al., 2011).

Crystal Structure and Computational Study

- Shen et al. (2012) synthesized new pyrazole derivatives and conducted a detailed crystal structure and computational study, contributing to the knowledge of the structural properties of these compounds (Shen et al., 2012).

Biological Evaluation

- Muralikrishna et al. (2014) synthesized oxadiazole derivatives containing similar molecular structures and evaluated their biological activities, indicating potential biomedical applications (Muralikrishna et al., 2014).

Experimental and Theoretical Investigations

- Viveka et al. (2016) combined experimental and theoretical approaches to study pyrazole-4-carboxylic acid derivatives, which can aid in understanding the broader implications of such compounds (Viveka et al., 2016).

Orientations Futures

Propriétés

IUPAC Name |

2-[2-(2-chlorophenyl)-5-methyl-3-oxo-1H-pyrazol-4-yl]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClN2O3/c1-7-8(6-11(16)17)12(18)15(14-7)10-5-3-2-4-9(10)13/h2-5,14H,6H2,1H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRXJLIZRHKAEPW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(N1)C2=CC=CC=C2Cl)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[1-(2-Chloro-phenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]-acetic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

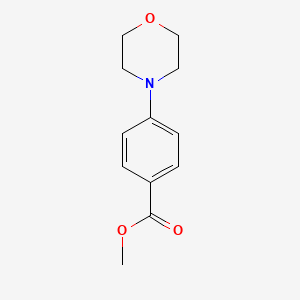

![[(4-Morpholin-4-yl-3-nitrophenyl)methylideneamino] 4-fluorobenzoate](/img/structure/B1353117.png)

![methyl 2-{[4-[(methoxyimino)methyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]sulfanyl}benzenecarboxylate](/img/structure/B1353123.png)

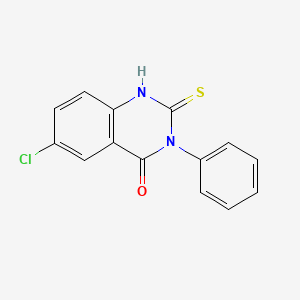

![5-({2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazino}methylene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B1353126.png)

![6-Chloromethyl-2,3-dihydro-benzo[1,4]dioxine](/img/structure/B1353130.png)

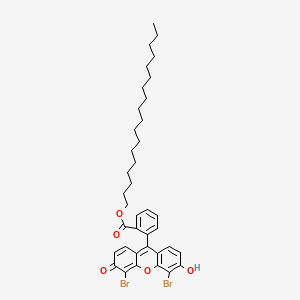

![(1Z,5Z)-cycloocta-1,5-diene;(2R,5R)-1-[2-[(2R,5R)-2,5-diethylphospholan-1-yl]phenyl]-2,5-diethylphospholane;rhodium;tetrafluoroborate](/img/structure/B1353133.png)